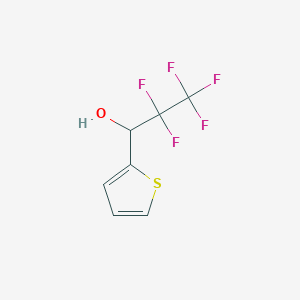
(E)-5-氨基-N'-(2,5-二甲氧基苯甲亚甲基)-1H-1,2,4-三唑-3-羧酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of benzaldehyde, specifically 2,5-dimethoxybenzaldehyde . Benzaldehyde derivatives are known for their wide range of applications in the field of organic chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves a condensation reaction . For instance, a Schiff base, 2-[(E)-(2,5-dimethoxybenzylidene)amino]-4-methylphenol (DMPC), was synthesized by condensation reaction of 2,5-dimethoxybenzaldehyde with 2-amino-4-methylphenol .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as FT-IR, NMR, UV/visible and ESI–MS . X-ray diffraction (XRD) method has also been used to analyze the crystal structure .
科学研究应用
Antioxidant Activity
The compound’s structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative damage, and preventing various diseases. Researchers have investigated the ability of this compound to scavenge free radicals and inhibit oxidative stress. Further studies could explore its efficacy in preventing age-related diseases, cancer, and neurodegenerative disorders .
Antibacterial Properties
The compound’s unique structure may contribute to its antibacterial activity. Researchers have tested its effectiveness against both gram-positive and gram-negative bacteria. By inhibiting bacterial growth, it could serve as a potential therapeutic agent for infectious diseases. Investigating its mechanism of action and optimizing its antibacterial properties are essential areas for further exploration .
Fluorescent Probes and Cellular Imaging
Given its aromatic system and potential fluorescence properties, this compound could be used as a fluorescent probe for cellular imaging. Researchers could explore its binding affinity to specific cellular components, such as proteins or nucleic acids. Its fluorescence behavior under different conditions and its potential applications in live-cell imaging warrant investigation .
DNA Interaction and Drug Design
Understanding how this compound interacts with DNA is crucial. Researchers can explore its binding affinity, mode of interaction, and potential as a DNA-targeting drug. Computational studies, including molecular docking, can predict its binding sites and guide drug design efforts. Investigating its impact on gene expression and cell viability is essential .
Material Science Applications
The compound’s conjugated system and functional groups make it interesting for material science. Researchers could explore its use in organic electronics, sensors, or optoelectronic devices. Its potential as a building block for novel materials, such as conducting polymers or luminescent materials, merits investigation .
Pharmaceutical Applications
Considering its diverse properties, researchers might explore its potential as a lead compound for drug development. Medicinal chemistry studies could optimize its pharmacokinetics, toxicity profile, and bioavailability. Target-specific derivatives could be synthesized to enhance its efficacy against specific diseases, such as cancer or inflammation .
安全和危害
属性
IUPAC Name |
3-amino-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3/c1-20-8-3-4-9(21-2)7(5-8)6-14-17-11(19)10-15-12(13)18-16-10/h3-6H,1-2H3,(H,17,19)(H3,13,15,16,18)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEODUPIDUKPQC-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-amino-N'-(2,5-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


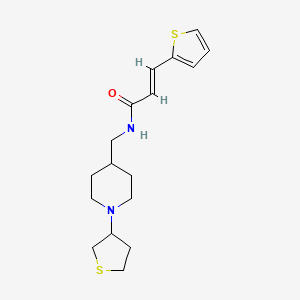
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2816426.png)
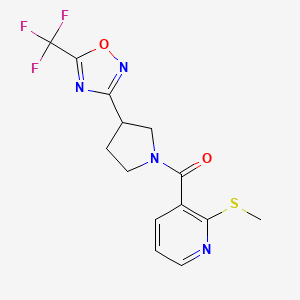
![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2816429.png)
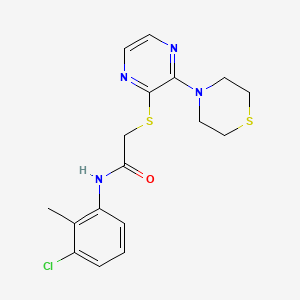
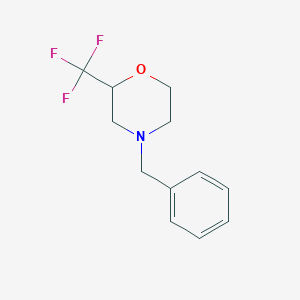
![[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2816435.png)
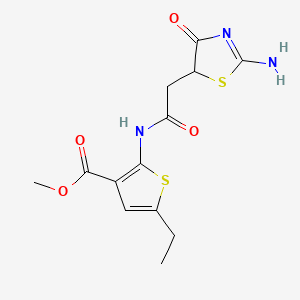
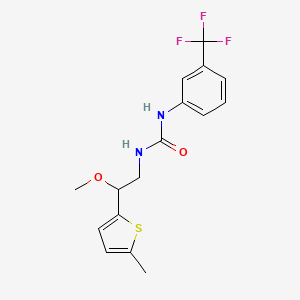
![4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B2816438.png)
![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-chlorobenzamide](/img/structure/B2816441.png)

